7-Chloro-6-(trifluoromethyl)quinoline
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Overview
Description
7-Chloro-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-(trifluoromethyl)quinoline typically involves the nucleophilic substitution of halogen atoms or the cyclization of appropriate precursors. One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated quinoline derivatives . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions or cross-coupling reactions using organometallic compounds. These methods are optimized for high yield and purity, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be displaced by nucleophiles, leading to the formation of different derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride are commonly used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically employed in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities or unique chemical properties .
Scientific Research Applications
7-Chloro-6-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of antimalarial, antibacterial, and antiviral drugs due to its ability to inhibit various enzymes.
Agriculture: The compound is utilized in the synthesis of agrochemicals that protect crops from pests and diseases.
Material Science: Fluorinated quinolines are used in the production of liquid crystals and dyes, contributing to advancements in display technologies and imaging.
Mechanism of Action
The mechanism of action of 7-Chloro-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to the inhibition of enzymatic activities or modulation of receptor functions. This results in the compound’s therapeutic effects, such as antimicrobial or antimalarial activities .
Comparison with Similar Compounds
- 7-Fluoro-4-chloroquinoline
- 5,6,7,8-Tetrachloroquinoline
- 4,7-Dichloroquinoline
Comparison: 7-Chloro-6-(trifluoromethyl)quinoline is unique due to the presence of both a chloro and a trifluoromethyl group, which enhances its biological activity and chemical stability compared to other similar compounds. The trifluoromethyl group, in particular, provides increased lipophilicity and metabolic stability, making it a valuable compound in drug development .
Properties
Molecular Formula |
C10H5ClF3N |
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Molecular Weight |
231.60 g/mol |
IUPAC Name |
7-chloro-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-8-5-9-6(2-1-3-15-9)4-7(8)10(12,13)14/h1-5H |
InChI Key |
CPWWELSIRJLTDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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